molecular formula C14H13NO2 B8738213 3-(Methyl(phenyl)amino)benzoic acid CAS No. 109312-81-4

3-(Methyl(phenyl)amino)benzoic acid

Cat. No. B8738213
M. Wt: 227.26 g/mol
InChI Key: GLNRLSBDDQMDBP-UHFFFAOYSA-N
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Patent
US07223879B2

Procedure details

An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 3-chlorobenzoic acid (156 mg, 1.0 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), N-methyl-aniline (0.163 mL, 1.5 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h, GC monitoring was conducted by diluting a small aliquot from the reaction with MeOH (1-2 mL), adding 2-3 drops H2SO4 and heating until 0.5 mL liquid was left, filtering through a small pipette silica plug and observing the disappearance of the corresponding methyl ester). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (233 mg). The product was purified by recrystallizing in hot hexanes/chloroform (5:1) to give a light yellow solid (191 mg, 84%, ≧95% pure).
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0.163 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
liquid
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
9.2 mg
Type
catalyst
Reaction Step Eight
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8].[CH3:13][NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>OS(O)(=O)=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1C=CC(C(C2C=CC(C)=CC=2)C(=O)C(C)C)=CC=1.CC(O)(C)C>[CH3:13][N:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8] |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.163 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
156 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Step Four
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
liquid
Quantity
0.5 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
9.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Smiles
CC1=CC=C(C=C1)C(C(C(C)C)=O)C1=CC=C(C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried resealable Schlenk flask was evacuated
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
was consumed by GC analysis (3 h, GC monitoring
Duration
3 h
ADDITION
Type
ADDITION
Details
by diluting a small aliquot
CUSTOM
Type
CUSTOM
Details
from the reaction with MeOH (1-2 mL)
WAIT
Type
WAIT
Details
was left
FILTRATION
Type
FILTRATION
Details
filtering through a small pipette silica plug
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with 5% aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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